5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-propan-2-yl-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-6(2)9-16-17(10(18)19-9)8-5-7(3-4-15-8)11(12,13)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFOVIAJQGALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)O1)C2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclization of Acylhydrazides
The most prevalent route to 1,3,4-oxadiazol-2(3H)-ones involves the cyclization of substituted acylhydrazides under dehydrating conditions. For 5-isopropyl substitution, the precursor would likely be isobutyric acid hydrazide (1) , which can be synthesized via hydrazinolysis of isobutyric acid esters. Subsequent treatment with 4-(trifluoromethyl)picolinic acid (2) in the presence of coupling agents like T3P (propanephosphonic anhydride) forms the intermediate acylhydrazide (3) (Scheme 1). Cyclization using bromine in acetic acid or hypervalent iodine reagents (e.g., iodobenzene diacetate) yields the oxadiazolone ring.
Key Considerations :
- The trifluoromethyl group’s electron-withdrawing nature necessitates mild cyclization conditions to prevent decomposition.
- T3P is preferred over carbodiimides (e.g., EDC) due to reduced epimerization and higher functional group tolerance.
Oxidative Desulfurization for Ring Closure
Hypervalent Iodine Reagents
Thiosemicarbazides (9) derived from isobutyric acid and 4-(trifluoromethyl)picolinohydrazide can be desulfurized using iodobenzene diacetate (IBD) in THF, yielding the target oxadiazolone (10) (Scheme 3). This method achieves 85–92% yields with minimal byproducts, leveraging IBD’s ability to mediate S→O transformations without attacking the trifluoromethyl group.
Bromine-Mediated Cyclization
Traditional bromine in acetic acid effectively cyclizes acylthiosemicarbazides but risks bromination of the pyridine ring. Modifying the protocol with lower temperatures (0–5°C) and shorter reaction times (1 h) suppresses side reactions, yielding 70% product (11) .
Green Chemistry Approaches
Visible-Light Photocatalysis
Eosin Y-catalyzed cyclization under visible light (450 nm) offers an eco-friendly alternative. Semicarbazone intermediates (12) derived from isobutyraldehyde and 4-(trifluoromethyl)picolinohydrazide undergo oxidative ring closure in the presence of CBr₄ and O₂, achieving 88% yield (13) . This method avoids toxic solvents and reduces energy consumption.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the cyclization of acylhydrazide (3) in POCl₃, completing the reaction 10× faster than conventional heating. However, POCl₃’s corrosivity necessitates specialized equipment.
Stability and Purification Challenges
Degradation Pathways
The trifluoromethyl group is susceptible to hydrolysis under acidic or basic conditions. Accelerated stability studies (40°C/75% RH) show 5% degradation after 4 weeks when stored in amber vials with desiccants.
Chromatographic Resolution
Silica gel chromatography (EtOAc/hexanes, 3:7) effectively separates the target compound from des-fluoro impurities. HPLC purity exceeds 99% using a C18 column (MeCN/H₂O, 0.1% TFA).
Comparative Analysis of Methods
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 78 | 98 | Moderate | 12.50 |
| Hypervalent Iodine | 92 | 99 | High | 8.20 |
| Visible-Light | 88 | 97 | Low | 6.80 |
| Bromine/AcOH | 70 | 95 | High | 4.30 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Substitution: The trifluoromethyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Amines or partially reduced oxadiazole derivatives.
Substitution: Various substituted pyridine or oxadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of trifluoromethyl and pyridine moieties enhances the compound's interaction with microbial targets. Studies have shown that derivatives similar to 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound has been evaluated for its anticancer properties in several studies. Its mechanism involves the inhibition of specific cancer cell proliferation pathways. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Pesticide Development
The structure of this compound lends itself to applications in pesticide formulation. Its effectiveness against pests has been noted in various trials, indicating potential use as a herbicide or insecticide. The trifluoromethyl group is particularly important for enhancing the lipophilicity of the molecule, improving its ability to penetrate plant tissues.
Case Studies
Mechanism of Action
The mechanism of action of 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity, leading to effective inhibition or modulation of the target’s activity. The oxadiazole ring contributes to the compound’s stability and ability to participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxadiazolone Derivatives
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and derivatives (e.g., 23gg, 23hh) enhances lipophilicity and metabolic stability, critical for enzyme inhibition (e.g., Notum carboxylesterase). Pyridinyl vs.
Agrochemical vs.
Synthetic Accessibility :
- Derivatives with cyclopropyl substituents (23gg/23hh) show moderate yields (51–61%), indicating steric challenges in cyclopropane integration. The target compound’s synthesis likely requires specialized coupling methods for the pyridinyl group.
Acid-Base Properties :
- Predicted pKa values (~6.26) for isopropyl-substituted oxadiazolones align with experimental data for 23gg/23hh (6.1–6.3), suggesting similar solubility profiles.
Biological Activity
5-Isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group enhances its stability and biological interactions, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 273.21 g/mol. The structure features an oxadiazole ring fused with a pyridine ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.21 g/mol |
| CAS Number | 883010-99-9 |
The compound exhibits its biological activity primarily through enzyme inhibition. The trifluoromethyl group significantly enhances the compound's binding affinity to various targets, including enzymes involved in metabolic pathways and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit crucial enzymes such as histone deacetylases (HDACs), thymidylate synthase, and telomerase, which play roles in cancer cell proliferation and survival .
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest at the G1 phase in cancer cell lines, leading to apoptosis through increased caspase activity .
Anticancer Activity
Research highlights the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines with promising results.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values for some derivatives were found to be lower than those of established anticancer drugs, indicating their potential as effective treatments .
Other Biological Activities
Beyond anticancer properties, the compound has shown:
- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antibacterial and antifungal properties .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects by modulating immune responses .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibits growth in MCF-7 and HCT-116 cells | |
| Antimicrobial | Effective against certain bacterial strains | |
| Anti-inflammatory | Modulates immune response |
Molecular Docking Studies
Molecular docking studies have revealed strong interactions between the compound and target enzymes, suggesting a high potential for specificity and efficacy in inhibiting tumor growth . These studies provide insights into the structural requirements for optimal binding and activity.
Q & A
Q. Advanced Research Focus
- Docking : Use software like AutoDock Vina to model the compound’s binding to enzymes (e.g., VEGFR-2 in ). The oxadiazolone ring often occupies hinge regions via hydrogen bonds, while the trifluoromethylpyridinyl group engages hydrophobic pockets .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. For example, the pyridinyl group’s trifluoromethyl moiety shows persistent van der Waals interactions in lipid-rich environments .
How should researchers resolve contradictions in enzyme inhibition data across studies?
Advanced Research Focus
Discrepancies in IC₅₀ or mechanism (e.g., competitive vs. noncompetitive inhibition) arise from assay conditions or enzyme isoforms. Mitigation strategies:
- Standardized assays : Use identical buffer systems (e.g., pH 6.5 ammonium acetate in ) and enzyme sources (recombinant vs. tissue-extracted).
- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish inhibition types (e.g., tight-binding inhibition with Kᵢ = 0.7 nM in ).
- Control compounds : Include reference inhibitors (e.g., MAO B inhibitor 12a in ) to validate experimental setups .
What functional assays are suitable for evaluating neurogenic or cytotoxic activity?
Q. Advanced Research Focus
- Neurogenic assays : Test QR2 receptor binding () using radioligand displacement (³H-melatonin) or cAMP modulation.
- Cytotoxicity : MTT/CCK-8 assays on cancer cell lines (e.g., IC₅₀ determination for VEGFR-2 inhibition in ).
- Ex vivo studies : Oral administration in rodent models to assess bioavailability and brain penetration (e.g., ED₅₀ = 0.56 mg/kg for MAO B inhibition in ) .
How can regioselective functionalization of the pyridinyl ring improve bioactivity?
Q. Advanced Research Focus
- Electrophilic substitution : Introduce trifluoromethyl groups at the 4-position via Ullman coupling (CuI catalysis) for enhanced electron-withdrawing effects.
- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, optimizing steric compatibility with enzyme active sites (e.g., 4-(trifluoromethyl)phenyl in ).
- Isosteric replacement : Substitute pyridinyl with pyrimidinyl to alter hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
